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molecular formula C10H10Cl2O2 B8684933 Ethyl 3,6-dichloro-2-methylbenzoate

Ethyl 3,6-dichloro-2-methylbenzoate

Cat. No. B8684933
M. Wt: 233.09 g/mol
InChI Key: YQACOWXAIJYLTC-UHFFFAOYSA-N
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Patent
US09040515B2

Procedure details

A mixture of 3-chloro-2-methylbenzoic acid (100 g, 0.58 mol), N-chlorosuccinimide (90 g, 0.67 mol) and palladium (II) acetate (14.7 g, 65.7 mmol) in N,N-dimethylformamide (1 L) was stirred at 110° C. under a nitrogen atmosphere overnight. After cooling to room temperature, cesium carbonate (378 g, 1.16 mol) and iodoethane (317 g, 2.03 mol) were added and stirring continued at room temperature for 1.5 hours. The reaction mixture was poured into a mixture of water (1 L) and methyl tert-butyl ether (800 mL). Solids were removed by filtration, and the filtrate layers separated. The aqueous layer was extracted with more methyl tert-butyl ether (600 mL). The combined organic extracts were washed with saturated aqueous sodium chloride solution (1.2 L), dried over sodium sulfate, and concentrated in vacuo. The residue was purified by silica gel chromatography (eluting with 50:1 petroleum ether/ethyl acetate), affording ethyl 3,6-dichloro-2-methylbenzoate (253b, 110 g, ˜80% pure, 80% yield) as a yellow oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
14.7 g
Type
catalyst
Reaction Step One
Name
cesium carbonate
Quantity
378 g
Type
reactant
Reaction Step Two
Quantity
317 g
Type
reactant
Reaction Step Two
Quantity
800 mL
Type
solvent
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([CH3:11])=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Cl:12]N1C(=O)CCC1=O.C(=O)([O-])[O-].[Cs+].[Cs+].I[CH2:27][CH3:28]>CN(C)C=O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(OC)(C)(C)C.O>[Cl:1][C:2]1[C:3]([CH3:11])=[C:4]([C:8]([Cl:12])=[CH:9][CH:10]=1)[C:5]([O:7][CH2:27][CH3:28])=[O:6] |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC=1C(=C(C(=O)O)C=CC1)C
Name
Quantity
90 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
1 L
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
14.7 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
cesium carbonate
Quantity
378 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
317 g
Type
reactant
Smiles
ICC
Step Three
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. under a nitrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate layers separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with more methyl tert-butyl ether (600 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with saturated aqueous sodium chloride solution (1.2 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (eluting with 50:1 petroleum ether/ethyl acetate)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=C(C(=O)OCC)C(=CC1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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